In Vivo Efficacy: Survival Benefit in Immunocompromised Murine Model of Systemic Candidiasis
In a direct in vivo study, pretreatment with 4-[lys]-tuftsin (Tuftsin, lys(4)-) significantly improved survival in cyclophosphamide-immunocompromised mice challenged with Candida albicans. The study reported that while more than 50% of untreated control mice died within 7 days of infection, mortality in the 4-[lys]-tuftsin-treated group was reduced to a range of only 20-40% [1]. This demonstrates a quantifiable, protective immunomodulatory effect in a relevant infectious disease model.
| Evidence Dimension | 7-Day Mortality in Immunocompromised Mice with Systemic C. albicans Infection |
|---|---|
| Target Compound Data | 20-40% mortality (range) |
| Comparator Or Baseline | Untreated control group: >50% mortality |
| Quantified Difference | Absolute mortality reduction of at least 10-30 percentage points; relative reduction in mortality of 20-60%. |
| Conditions | Mice were immunosuppressed with cyclophosphamide prior to intravenous challenge with C. albicans. 4-[lys]-tuftsin was administered intravenously or orally at 1-25 mg/kg daily for 4-7 days. |
Why This Matters
This in vivo survival advantage over an untreated baseline provides a key differentiation point for researchers investigating host-directed therapies for fungal infections, as it demonstrates functional immunomodulatory capacity beyond simple in vitro receptor binding.
- [1] Hisatsune, K., et al. A biochemical study of the phagocytic activities of tuftsin and its analogues. Ann N Y Acad Sci. 1983; 419: 205-213. View Source
